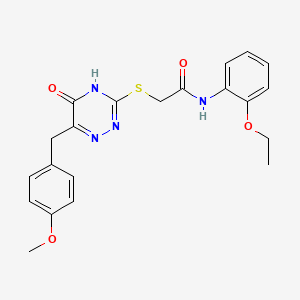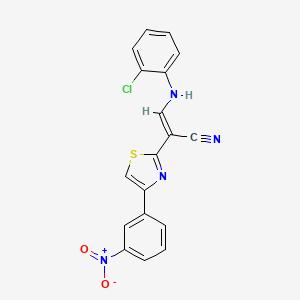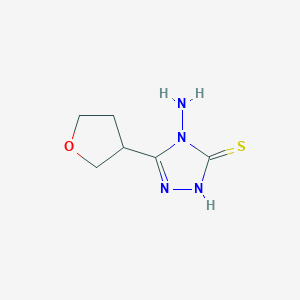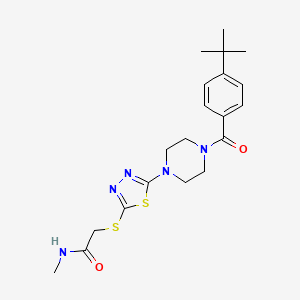
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For instance, the treatment of a piperidyl phenylpropanamide with styrene oxide leads to hydroxy phenylethyl derivatives . Similarly, a practical synthesis method for a CCR5 antagonist involves esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction . These methods indicate that the synthesis of complex amides often requires a sequence of reactions that may include protection-deprotection steps, use of organometallic reagents, and careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectral analysis, including proton and carbon-13 NMR, often aided by two-dimensional heteronuclear correlation experiments . These techniques are crucial for determining the structure of complex organic molecules and can be applied to analyze the structure of "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide".
Chemical Reactions Analysis
Chemoselective reactions are important in the synthesis of chiral molecules. For example, the reactivity of a chiral propanamide with electrophiles can lead to the formation of hexahydro-4-pyrimidinones or oxazolidines, depending on the nature of the electrophile . This suggests that the compound may also undergo chemoselective reactions, which could be exploited to synthesize derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related aromatic polyamides and polyimides, such as solubility in polar solvents, glass transition temperatures, and thermal stability, are significant for their practical applications . These properties are influenced by the molecular structure, particularly the presence of aromatic rings and substituents. The compound "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide" contains both aromatic and aliphatic components, which suggests it may have interesting solubility and thermal properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in studies related to the synthesis and evaluation of anti-inflammatory activities, where derivatives of similar structures have shown potent anti-inflammatory effects. For instance, the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with active hydrogen-containing compounds like pyrrolidine have demonstrated significant anti-inflammatory activities in models like carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pharmacological Potential
- Compounds structurally related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide have been explored for their potential as κ-opioid receptor (KOR) antagonists. For example, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has been identified as a novel KOR antagonist with high affinity and selectivity, indicating potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Reactivity and Synthesis Applications
- Investigations into the chemoselective reactions of compounds with similar structures have yielded hexahydro-4-pyrimidinones or oxazolidines, which are obtained through reactions with dihaloalkanes and aldehydes. This demonstrates the compound's utility in synthetic organic chemistry, particularly in the synthesis of chiral and potentially bioactive molecules (Hajji et al., 2002).
Materials Science and Polymer Synthesis
- The compound and its derivatives find applications in materials science, particularly in the synthesis of polyamides and polyimides, which are key materials in various industries due to their thermal stability and mechanical properties. For instance, derivatives based on similar structures have been used to synthesize polyamides and polyimides with high solubility and thermal stability, demonstrating the versatility of these compounds in materials science (Yang & Lin, 1994).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-8,13,16,20H,9-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNVVTUDYYLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)


![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)


![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)
![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
